4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
Description
Properties
IUPAC Name |
4-(bromomethyl)thiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWWKSLWIAUDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213896 | |
| Record name | 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-10-0 | |
| Record name | 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1lambda6-thiane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the bromination of tetrahydro-2H-thiopyran 1,1-dioxide. One common method is the reaction of tetrahydro-2H-thiopyran 1,1-dioxide with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The sulfur atom in the thiopyran ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form tetrahydrothiopyran derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted tetrahydrothiopyran derivatives with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced tetrahydrothiopyran derivatives.
Scientific Research Applications
Organic Synthesis
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide serves as a crucial building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines and thiols.
- Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
- Reduction Reactions: It can be reduced to yield thiols or sulfides.
Medicinal Chemistry
This compound has garnered attention for its potential biological activities:
- Antimicrobial Properties: Research indicates that it exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition.
- Anti-inflammatory Effects: It shows promise in treating inflammatory diseases by inhibiting specific enzymes like cystinyl aminopeptidase, which are implicated in various pathological conditions.
Material Science
In material science, this compound is explored for its role in developing novel materials:
- Polymers and Nanomaterials: Its unique structure allows for the creation of materials with tailored properties.
- Photochromic Materials: It has potential applications in creating materials that change color in response to light stimuli .
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The mechanism involved the disruption of bacterial cell wall synthesis through enzyme inhibition.
Case Study 2: Polymer Development
Research focused on incorporating this compound into polymer matrices revealed enhanced mechanical properties and thermal stability. The resulting materials showed potential applications in protective coatings and flexible electronics.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1
Biological Activity
Overview
4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is an organosulfur compound characterized by its unique bromomethyl group, which enhances its reactivity in various chemical and biological contexts. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
- Molecular Formula : C6H11BrO2S
- CAS Number : 1423029-10-0
- Molecular Weight : 207.12 g/mol
The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions. The bromomethyl group serves as a leaving group, allowing nucleophiles such as amines and thiols to attack the carbon atom, leading to various biological interactions.
Interaction with Biological Targets
- Nucleophilic Substitution : The bromomethyl moiety can be substituted by different nucleophiles, facilitating the formation of new compounds with potential therapeutic effects.
- Oxidation and Reduction : The sulfur atom within the thiopyran ring can undergo oxidation to form sulfoxides or sulfones, which may exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that derivatives of tetrahydrothiopyran compounds possess significant antimicrobial activity. A study highlighted the effectiveness of related compounds against pathogens such as Haemophilus influenzae and Moraxella catarrhalis, suggesting that this compound could similarly exhibit potent antibacterial effects .
Anticancer Potential
The compound is under investigation for its potential role in cancer treatment. Compounds with similar structures have been shown to inhibit key enzymes involved in tumor progression, making them candidates for further research in cancer therapeutics .
Case Studies and Experimental Data
Pharmacokinetics
The pharmacokinetic profile of this compound remains underexplored; however, similar organosulfur compounds have demonstrated stability under physiological conditions and favorable absorption characteristics. The oxadiazole ring's stability suggests that it may also exhibit suitable pharmacokinetic properties.
Safety and Toxicology
While specific toxicological data for this compound is limited, related compounds have been noted for their potential health hazards:
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide
- CAS No.: 38690-84-5
- Molecular Formula : C₅H₉BrO₂S
- Molecular Weight : 213.095 g/mol
- Structure : A six-membered tetrahydrothiopyran ring with a sulfone (1,1-dioxide) group and a bromomethyl substituent at the 4-position.
Synthesis :
The compound is synthesized via cyclization of α-substituted o-(methylsulfonyl)styrenes using lithium diisopropylamide (LDA), a method adapted for related benzothiopyran derivatives . Bromination at the methyl position introduces reactivity for further functionalization.
Applications: Primarily used as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the bromomethyl group’s leaving ability. Potential biological activities (e.g., enzyme inhibition) are inferred from structural analogues .
Functional Group Variations
Tetrahydrothiopyran-4-one 1,1-dioxide (CAS 17396-35-9)
- Structure : Ketone group at position 4 instead of bromomethyl.
- Molecular Formula : C₅H₈O₃S .
- Key Differences :
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide (CAS 210240-20-3)
- Structure: Amino group (-NH₂) at position 4.
- Molecular Formula: C₅H₁₁NO₂S .
- Key Differences :
4-(2-Bromoethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CID 118435687)
- Structure : Extended bromoethyl chain at position 4.
- Molecular Formula : C₇H₁₃BrO₂S .
- Key Differences :
- Longer alkyl chain increases lipophilicity (clogP ~1.42 vs. 1.18 for bromomethyl analogue).
- Enhanced steric hindrance may slow nucleophilic substitution kinetics.
Positional Isomers
3-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS 1227465-51-1)
Q & A
Q. What tools assist in interpreting complex reaction mechanisms involving this compound?
- Methodological Answer : Leverage cheminformatics platforms (e.g., PubChem’s reactivity databases ) and spectral libraries. For mechanistic elucidation, use high-resolution mass spectrometry (HRMS) to track intermediates. Tools highlighted in (e.g., data visualization software) can map kinetic profiles or compare experimental vs. computational IR spectra .
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
